molecular formula C20H26O2 B3047229 避孕灵 CAS No. 13577-86-1

避孕灵

货号 B3047229
CAS 编号: 13577-86-1
分子量: 298.4 g/mol
InChI 键: ICTXHFFSOAJUMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Infecundin is a human drug with the active ingredient Norethynodrel . It falls under the category of sex hormones and modulators of the genital system .


Molecular Structure Analysis

Infecundin has the molecular formula C20H26O2 . Its IUPAC name is 17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one . The molecular weight is 298.4 g/mol .


Physical And Chemical Properties Analysis

Infecundin has a molecular weight of 298.4 g/mol . Its molecular formula is C20H26O2 . Other physical and chemical properties specific to Infecundin are not detailed in the available resources.

Relevant Papers One paper discusses a case where a 33-year old woman developed a massive “benign” hepatoma after 11 years of taking Infecundin . Another paper discusses the influence of Infecundin in combination with etimizol on the reproductive capacity of rats . These papers provide some insights into the effects and potential risks of Infecundin.

科学研究应用

血栓弹力图研究

避孕灵已被研究其对血液凝固参数的影响。在一项涉及 35 名女性的研究中,使用血栓弹力图 (TEG) 研究来检测提示避孕灵治疗期间高凝状态的变化。结果表明有向高凝状态发展的趋势,尽管仍处于正常范围内,这表明 TEG 在此背景下作为筛查测试的潜力(Siró、Misz 和 Bazsó,1973)

对耻骨联合的影响

关于避孕灵对耻骨联合影响的研究涉及对使用这种口服避孕药一到两年的女性进行的研究。治疗前后进行的 X 射线比较未显示出显着差异,表明避孕灵不影响耻骨联合(Toth、Kóbor、Than 和 Káldi,1970)

血液学和肝功能

一项研究检查了避孕灵对 1985 名患者的血红蛋白水平、白细胞计数、血清胆红素水平和麝香草酚值的影响,发现避孕灵对这些血液学和肝功能的影响很小。然而,该研究强调需要考虑对血液凝固参数的可能增强作用(Toth、Kóbor 和 Rhan,1970)

在子宫内膜异位症中的治疗用途

避孕灵和其他合成孕激素被用作子宫内膜异位症患者的治疗药物。研究表明,在很大比例的患者中,月经功能和生育能力得到了显着恢复,这突出了基于各种患者特异性因素的个体化治疗方法的重要性(Nagovitsina、Teleliutina 和 Kravchuk,1980)

属性

IUPAC Name

17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTXHFFSOAJUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Infecundin

CAS RN

13577-86-1, 68-23-5
Record name 8-Isonorethynodrel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name norethynodrel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Infecundin
Reactant of Route 2
Reactant of Route 2
Infecundin
Reactant of Route 3
Reactant of Route 3
Infecundin
Reactant of Route 4
Reactant of Route 4
Infecundin
Reactant of Route 5
Reactant of Route 5
Infecundin
Reactant of Route 6
Reactant of Route 6
Infecundin

Citations

For This Compound
231
Citations
LF Shinkareva, AI Nagovitsyna… - Kazan medical …, 1979 - kazanmedjournal.ru
The mammary glands were examined in 200 practically healthy women and in 110 patients with genital endometriosis in the course of hormone therapy. The data obtained indicate the …
Number of citations: 2 kazanmedjournal.ru
AN Poskalenko, VP Makusheva - Bulletin of Experimental Biology and …, 1972 - Springer
… When the substances were given during the first 3 clays of pregnancy, before implantation, both infecundin alone and infecundin combined with adiphenine or ethimizole prevented the …
Number of citations: 2 link.springer.com
C Bános, J Takó, J Fischer, J Juhász… - Nuklearmedizin …, 1971 - thieme-connect.com
… been compared with data on the thyroxine-binding capacity of plasma proteins in hyper-, hypo- and euthyroid cases, the latter including women taking oral contraceptives (Infecundin). It …
Number of citations: 4 www.thieme-connect.com
LF Shinkareva, MI Sabsai - Kazan medical journal, 1972 - kazanmedjournal.ru
The state of some components of the blood coagulation system in the treatment of patients with genital endometriosis and hyperplastic endometrial processes with Infecundin …
Number of citations: 2 kazanmedjournal.ru
F Szontágh - Therapia Hungarica (English edition), 1968 - pubmed.ncbi.nlm.nih.gov
Experience with infecundin tablets Experience with infecundin tablets …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
GN Than, IF Csaba, NJ Karg… - International Journal of …, 1975 - europepmc.org
… taking Bisecurin and in all 20 taking Infecundin. Cervicundin however, failed to induce any … Serum levels of pregnancy-associated alpha2-globulin were higher in the Infecundin-taking …
Number of citations: 5 europepmc.org
E Marczell, S Csak - Arzneimittel-forschung, 1977 - europepmc.org
… (Infecundin) causes a more explicit increase of the liver glycogen level than that of ethynodioldiacetate (Bisecurin); 2. among oestrogens mestranol (Infecundin… substances of …
Number of citations: 2 europepmc.org
IV Tomilina - Akusherstvo i Ginekologiia, 1979 - europepmc.org
[Effect of infecundin in combination with spasmolytin on the reproductive function and progeny of white rats]. - Abstract - Europe PMC … [Effect of infecundin in combination with …
Number of citations: 1 europepmc.org
LF Shinkareva, AI Nagovitsina… - … okhrany materinstva i …, 1976 - pubmed.ncbi.nlm.nih.gov
… The 2nd group consisted of 218 women using Infecundin for … The women from the 2nd group had been taking Infecundin for … 10 women discontinued the use of Infecundin. On the whole, …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
J Vankos - Gyogyszereink, 1972 - pubmed.ncbi.nlm.nih.gov
… and either 2.5 mg norethynodrel (Infecundin) or 1 mg or .5 mg … Infecundin was found to act more quickly than the other … powerful estrogen activity in Infecundin rather than because of …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。